(3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride

Description

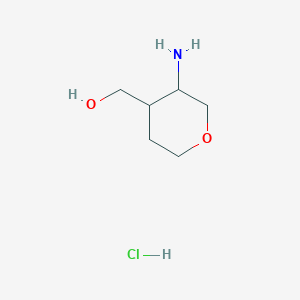

(3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 4-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₃ClNO₂ (molecular weight: ~181.62 g/mol). Key structural attributes include:

- Stereochemistry: The compound exists as stereoisomers, such as (3R,4S)- and (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, differing in spatial configuration .

- Functional Groups: Amino (-NH₂), hydroxymethyl (-CH₂OH), and protonated amine (NH₃⁺Cl⁻) groups, enabling hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

(3-aminooxan-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,8H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEJTAZKKMORJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amino and methanol groups under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydropyran ring with amino and hydroxymethyl functional groups, which contribute to its reactivity and biological activity. The synthesis typically involves cyclization, nucleophilic substitution, and hydroxymethylation, followed by conversion to the hydrochloride salt for enhanced solubility and stability.

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical transformations.

- Synthetic Versatility : It can be employed in the development of novel synthetic routes to create derivatives with tailored properties.

Biology

- Enzyme Mechanisms : (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride is utilized in studying enzyme kinetics and mechanisms. It can act as a substrate or inhibitor in biochemical assays.

- Pharmacological Studies : The compound has been investigated for its potential as a drug candidate, particularly in modulating enzyme activity linked to disease pathways.

Industry

- Fine Chemicals Production : Used in the synthesis of intermediates for fine chemicals, it plays a role in manufacturing processes that require specific reactivity profiles.

- Agrochemical Development : Its properties make it suitable for developing agrochemicals that target specific biological pathways.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Versatile reactivity |

| Biology | Enzyme studies, pharmacological research | Insight into disease mechanisms |

| Industry | Production of fine chemicals | Enhanced solubility and stability |

Case Study 1: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicated its effectiveness against mTOR kinase, which is crucial in cancer research. The compound's ability to modulate this pathway highlights its potential therapeutic applications.

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry, this compound has been used as a starting material to develop new derivatives with enhanced biological activity. For example, modifications to the hydroxymethyl group have resulted in compounds with improved selectivity for biological targets.

Mechanism of Action

The mechanism of action of (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride with analogs:

Key Observations :

- The target compound shares structural similarity with 4-amidotetrahydropyranes but differs in functional groups (amido vs. amino/hydroxymethyl) .

- Unlike the fused pyranone in 3-(4-Methoxybenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one, the target lacks aromaticity and ketone groups, reducing its conjugation and reactivity .

Insights :

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to neutral analogs like pyranones .

- Stability: Amino-alcohols may exhibit hygroscopicity, whereas fused pyranones (e.g., ) are more stable due to aromatic stabilization.

Biological Activity

(3-Amino-tetrahydro-pyran-4-yl)-methanol hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : (3-Aminotetrahydro-2H-pyran-4-yl)methanol hydrochloride

- Molecular Formula : C6H13ClN2O2

- CAS Number : 14774-37-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential roles in pharmacology and biochemistry.

The compound is believed to interact with specific molecular targets, influencing various biochemical pathways. Its structural characteristics allow it to act as an enzyme inhibitor or modulate receptor activities, which can lead to therapeutic effects in different biological systems.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Antioxidant Properties

Research has demonstrated that this compound possesses antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | , |

| Antioxidant | Free radical scavenging | , |

| Anti-inflammatory | Inhibition of cytokine production | , |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The compound's ability to disrupt cell wall synthesis was confirmed through electron microscopy analysis.

Case Study 2: Neuroprotective Effects

A study examining the neuroprotective potential of the compound in a rodent model of oxidative stress revealed that administration significantly reduced neuronal cell death. The compound's antioxidant activity was attributed to its ability to enhance endogenous antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.